molecular formula C12H14Cl2N4O B1450314 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride CAS No. 954850-14-7

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride

Cat. No. B1450314
CAS RN: 954850-14-7
M. Wt: 301.17 g/mol
InChI Key: RVSVOUDFVKINAE-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals . The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. The presence of a chlorophenyl group indicates that the compound may have significant biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and 1,2,4-oxadiazole rings would give the molecule a certain degree of rigidity. The chlorophenyl group would likely be in a planar configuration due to the sp2 hybridization of the carbon atoms in the phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring is known to undergo reactions with acids and bases, and the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis and Antibacterial Screening : Novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing piperazine nucleus were synthesized, and some showed moderate antibacterial activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

  • Crystal Structure Analysis : Studies on compounds related to 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride focused on their synthesis and crystal structure analysis, revealing intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds (Wang et al., 2006).

Biological Activities

  • Antibacterial and Antimicrobial Activities : Various derivatives of the compound have been synthesized and screened for antibacterial and antimicrobial activities. Some compounds exhibited moderate to good activities against different bacterial and fungal strains (Bektaş et al., 2007).

  • Anti-inflammatory Activities : Certain derivatives showed significant anti-inflammatory activity in tests, offering potential for medical applications (Koksal et al., 2013).

  • Antioxidant Activity : Some piperazine derivatives have been screened for their antioxidant activity, revealing that certain compounds are effective radical scavengers (Mallesha et al., 2014).

  • Antitumor and Anticancer Activities : Research into 1,2,4-triazine derivatives bearing piperazine amide moiety has shown promise as antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain a piperazine ring are known to act on the central nervous system. The 1,2,4-oxadiazole ring and the chlorophenyl group could also interact with various biological targets .

Future Directions

The future research directions for this compound could include further investigation of its biological activity, the development of synthesis methods, and the exploration of its potential uses in medicine .

properties

IUPAC Name

3-(4-chlorophenyl)-5-piperazin-1-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O.ClH/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17;/h1-4,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSVOUDFVKINAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride
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1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride
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1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride
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1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride
Reactant of Route 6
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride

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